molecular formula C14H11N3O2 B8288138 1-benzyl-4-nitro-1H-indazole

1-benzyl-4-nitro-1H-indazole

Cat. No. B8288138
M. Wt: 253.26 g/mol
InChI Key: CORAVBWSIRXYHF-UHFFFAOYSA-N
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Patent
US09174981B2

Procedure details

A mixture of 1-benzyl-4-nitro-1H-indazole (150 mg; 0.592 mmol), iron powder (331 mg; 5.92 mmol) and ammonium chloride (16 mg; 0.296 mmol) in ethanol/water (4:1; 5 mL) was heated at reflux for 5 hours. The solvent was removed under vacuum and the residue was mixed with ethyl acetate/triethylamine (4:1; 5 mL) and heated at reflux for 1 hour. The mixture was allowed to cool and then filtered through a pad of silica, washing with ethyl acetate. The solvent was removed under vacuum to give the desired product that was used directly in the next step.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
16 mg
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
331 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:16]2[C:11](=[C:12]([N+:17]([O-])=O)[CH:13]=[CH:14][CH:15]=2)[CH:10]=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl-].[NH4+]>C(O)C.O.[Fe]>[CH2:1]([N:8]1[C:16]2[CH:15]=[CH:14][CH:13]=[C:12]([NH2:17])[C:11]=2[CH:10]=[N:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=CC2=C(C=CC=C12)[N+](=O)[O-]
Name
Quantity
16 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
ethanol water
Quantity
5 mL
Type
solvent
Smiles
C(C)O.O
Name
Quantity
331 mg
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
ADDITION
Type
ADDITION
Details
the residue was mixed with ethyl acetate/triethylamine (4:1; 5 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica
WASH
Type
WASH
Details
washing with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=CC=2C(=CC=CC12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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